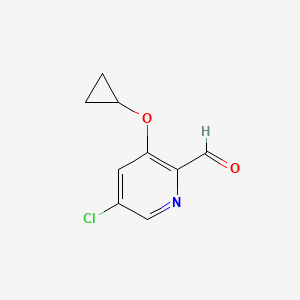![molecular formula C16H16N2O4 B14813025 2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B14813025.png)
2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide is an organic compound with the molecular formula C16H16N2O4. This compound is known for its potential applications in various fields, including medicinal chemistry and agricultural science. It has been studied for its inhibitory effects on certain pathogens and its potential use as a therapeutic agent.
Preparation Methods
The synthesis of 2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide typically involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or ether functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain fungal proteins by binding to their active sites, thereby preventing them from functioning properly. This inhibition can disrupt the growth and proliferation of the pathogen, making it an effective antifungal agent .
Comparison with Similar Compounds
2-{[(4-Methoxyphenoxy)acetyl]amino}benzamide can be compared with other similar compounds such as:
2-{[(2-Methoxyphenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide: This compound has a similar structure but with different substituents, which may affect its reactivity and biological activity.
2-{[(4-Methoxyphenoxy)acetyl]amino}-N-methylbenzamide: This variant includes a methyl group, which can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O4/c1-21-11-6-8-12(9-7-11)22-10-15(19)18-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
InChI Key |
MMAKVYGQZJJUMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


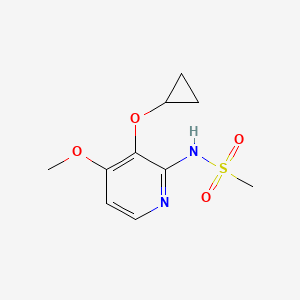
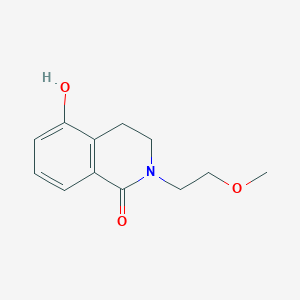
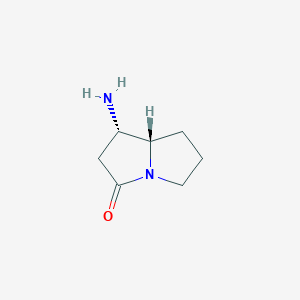
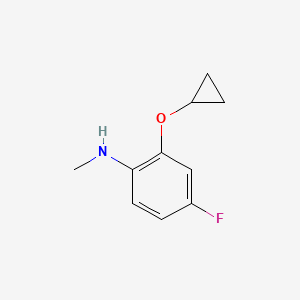
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-3'-carboxylate](/img/structure/B14812976.png)

![4-methyl-N-[(E)-naphthalen-2-ylmethylidene]-3-nitroaniline](/img/structure/B14812980.png)
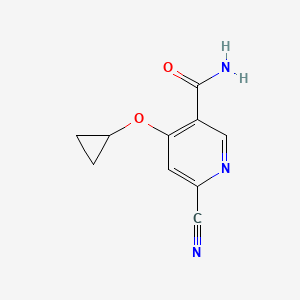
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B14812993.png)
![Methyl 4-oxo-4-{2-[4-oxo-4-(phenylamino)butanoyl]hydrazinyl}butanoate](/img/structure/B14812998.png)
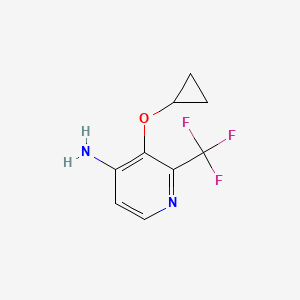
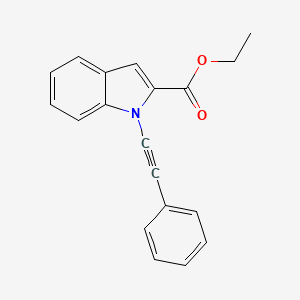
![4-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14813019.png)
